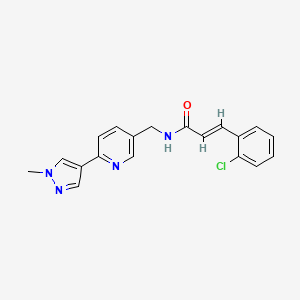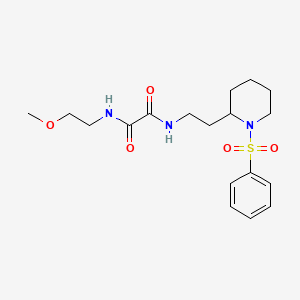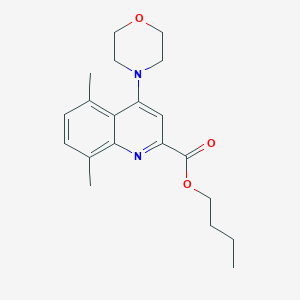
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is a chemical compound with the molecular formula C20H26N2O3 and a molecular weight of 342.43 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is represented by the SMILES string:CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
A key application of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate derivatives is in the field of photovoltaic technology. For instance, the study by Wu et al. (2009) examines the use of carboxylated cyanine dyes, including derivatives of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate, in dye-sensitized solar cells to enhance photoelectric conversion efficiency. These dyes have shown promising results in improving the efficiency of solar cells through co-sensitization methods (Wu et al., 2009).
Luminescent Materials
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate derivatives have also been utilized in the development of luminescent materials. Song et al. (2016) designed and synthesized Ir(III) complexes featuring this compound, which demonstrated dual-emission properties and mechanoluminescence, useful for applications like data security protection (Song et al., 2016).
Dye Synthesis
In the field of dye synthesis, the derivative 6-Butyl-4-hydroxyquinolin-2-(1H)-one has been explored. A study by Rufchahi and Mohammadinia (2014) involved synthesizing azo disperse dyes using this derivative, demonstrating its potential in creating various dyes with specific absorption characteristics (Rufchahi & Mohammadinia, 2014).
Antimicrobial Applications
A series of N-arylquinoline derivatives including 2-morpholinoquinoline moiety, a related compound, were synthesized and tested for antimicrobial activity against a range of pathogens. The study by Makawana et al. (2012) highlights the potential of these derivatives in developing new antimicrobial agents (Makawana, Patel, & Patel, 2012).
Heterocyclic Chemistry
The compound is also significant in heterocyclic chemistry, particularly in the synthesis of novel heterocyclic structures. A study by Maas et al. (1999) explored the construction of oxazinoazepine ring systems using morpholinoallenes, demonstrating the versatility of morpholinoquinoline derivatives in synthesizing complex molecular structures (Maas, Manz, Mayer, & Werz, 1999).
Green Chemistry
Subrahmanyam and Anna (2019) reported a green synthetic protocol for derivatives of 2-morpholinoquinoline, highlighting the compound's role in promoting environmentally friendly chemical processes (Subrahmanyam & Anna, 2019).
Eigenschaften
IUPAC Name |
butyl 5,8-dimethyl-4-morpholin-4-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-5-10-25-20(23)16-13-17(22-8-11-24-12-9-22)18-14(2)6-7-15(3)19(18)21-16/h6-7,13H,4-5,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASIJJNBMSZDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)
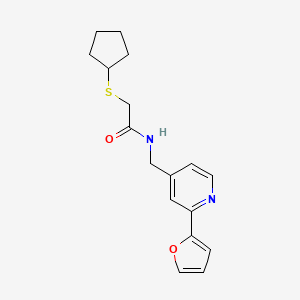
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)
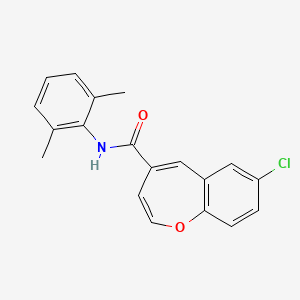
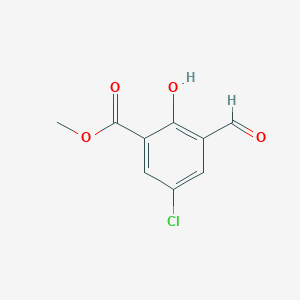
![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
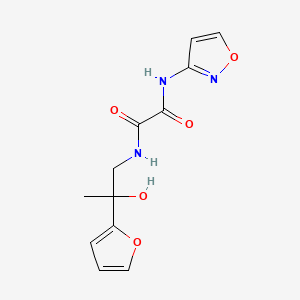
![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)
![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)
